2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile
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Overview
Description
2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and cyclopropylmethyl derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for biochemical studies.
Medicine: Research indicates its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets EGFR and COX-2, which are crucial in cancer cell proliferation and inflammation.
Pathways Involved: By inhibiting these targets, the compound can induce apoptosis (programmed cell death) and inhibit cell cycle progression, thereby exerting its anticancer effects
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, which can alter their biological activity.
EGFR inhibitors: Compounds like erlotinib and gefitinib are well-known EGFR inhibitors used in cancer therapy
Uniqueness: 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile stands out due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for dual-targeted cancer therapy .
Biological Activity
2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine-5-carbonitrile, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action as revealed through various studies.
Anticancer Activity
Recent studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit significant anticancer activity by targeting key pathways involved in tumor growth and survival.
- Inhibition of EGFR : One study reported that several pyrimidine-5-carbonitrile derivatives, including this compound, showed potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). Compound 10b from a related study exhibited an IC50 value of 8.29 nM against EGFR, highlighting the potential of such compounds in cancer therapy .
- Cell Line Studies : In vitro evaluations against various cancer cell lines revealed that compounds like 10b demonstrated high cytotoxicity with IC50 values ranging from 3.56 to 7.68 µM across HepG2, A549, and MCF-7 cell lines . The growth inhibition percentages for these compounds were significantly higher compared to standard treatments like erlotinib.
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10b | HepG2 | 3.56 | EGFR Inhibition |
10b | A549 | 5.85 | EGFR Inhibition |
10b | MCF-7 | 7.68 | EGFR Inhibition |
7f | K562 | 6.99 | PI3K/AKT Pathway Modulation |
The biological activity of this compound is attributed to its ability to modulate critical signaling pathways:
- EGFR Inhibition : By inhibiting EGFR, these compounds prevent downstream signaling that promotes cell proliferation and survival.
- Apoptosis Induction : Flow cytometric analysis has shown that certain derivatives lead to increased apoptotic cell populations, indicating their potential to induce programmed cell death in cancer cells .
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G2/M phase, further contributing to their anticancer efficacy .
Anti-inflammatory Activity
Beyond anticancer properties, pyrimidine-5-carbonitriles have also been recognized for their anti-inflammatory effects.
- COX Inhibition : Several studies indicate that these compounds inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
Compound | COX Enzyme | IC50 (µM) |
---|---|---|
7 | COX-1 | >100 |
7 | COX-2 | 0.36 |
9 | COX-1 | >100 |
9 | COX-2 | 0.29 |
Case Studies
- Pancreatic Cancer Study : A study evaluated the anti-pancreatic cancer activity of various derivatives, including those with cyclopropyl substitutions. Results indicated significant inhibition of pancreatic cancer cell proliferation at low micromolar concentrations .
- In Vivo Safety Profiles : Additional research highlighted the safety profiles of certain derivatives in vivo, suggesting promising therapeutic windows for further development in clinical settings .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-3H2 |
InChI Key |
YBSRKVNFVQBPME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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